molecular formula C21H26ClN3O2 B5258530 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5258530
M. Wt: 387.9 g/mol
InChI Key: CGCKBWARIJKBMM-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is a synthetic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-(4-methylpiperazin-1-yl)aniline with 2,3-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.

    Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biology: The compound can be used as a tool to study cellular pathways and molecular interactions.

    Industry: It can be employed in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide
  • N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)propionamide

Uniqueness

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a dimethylphenoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-15-5-4-6-20(16(15)2)27-14-21(26)23-17-7-8-19(18(22)13-17)25-11-9-24(3)10-12-25/h4-8,13H,9-12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCKBWARIJKBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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